3-Amino-2,5-dichloropyridine
Overview
Description
3-Amino-2,5-dichloropyridine is a halogenated heterocyclic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 5th positions, and an amino group is substituted at the 3rd position. This compound is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Mechanism of Action
Target of Action
The primary target of 3-Amino-2,5-dichloropyridine is the respiratory system
Mode of Action
It’s known that the compound can undergo cross-coupling reactions with arylboronic acids in the presence of certain catalysts . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in methanol This suggests that it may be absorbed orally and distributed throughout the body via the bloodstream
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound should be stored in a cool, dry place under inert gas . This suggests that exposure to heat, moisture, or reactive gases could potentially degrade the compound or reduce its efficacy. Furthermore, the compound is classified as an acute toxic and a skin and eye irritant , indicating that it should be handled with care to avoid adverse health effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2,5-dichloropyridine can be synthesized through several methods. One common method involves the chlorination of 3-amino-pyridine. The reaction typically uses chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions . Another method involves the diazotization of 3-amino-2-chloropyridine followed by Sandmeyer reaction to introduce the second chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,5-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include nitro and nitroso derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic structures.
Scientific Research Applications
3-Amino-2,5-dichloropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Amino-2,5-dichloropyridine can be compared with other halogenated pyridines:
2-Amino-3,5-dichloropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
2,5-Dichloropyridine: Lacks the amino group, making it less reactive in certain types of reactions.
3,5-Dichloropyridine: Lacks the amino group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,5-dichloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZPJUVEGSNIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384131 | |
Record name | 2,5-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78607-32-6 | |
Record name | 2,5-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2,5-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to characterize 3-Amino-2,5-dichloropyridine and what molecular properties were investigated?
A1: The study employed Fourier-transform infrared (FT-IR), FT-Raman, and UV-Visible spectroscopic techniques to characterize this compound []. These methods provided insights into the vibrational frequencies of the molecule's bonds, its electronic transitions, and its interactions with different solvents.
Q2: How was computational chemistry utilized in understanding the properties of this compound?
A2: Density Functional Theory (DFT) calculations played a crucial role in this research []. The study utilized DFT to:
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